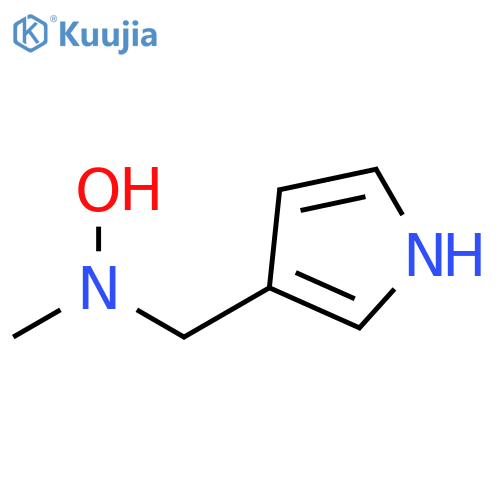

Cas no 1509078-03-8 (N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine)

N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine

- 1H-Pyrrole-3-methanamine, N-hydroxy-N-methyl-

- N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine

- EN300-1790596

- 1509078-03-8

-

- インチ: 1S/C6H10N2O/c1-8(9)5-6-2-3-7-4-6/h2-4,7,9H,5H2,1H3

- InChIKey: HRENRXFUTZFRHL-UHFFFAOYSA-N

- ほほえんだ: N1C=CC(CN(O)C)=C1

計算された属性

- せいみつぶんしりょう: 126.079312947g/mol

- どういたいしつりょう: 126.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 87.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 39.3Ų

じっけんとくせい

- 密度みつど: 1?+-.0.06 g/cm3(Predicted)

- ふってん: 288.9±23.0 °C(Predicted)

- 酸性度係数(pKa): 13.55±0.69(Predicted)

N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1790596-5.0g |

N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine |

1509078-03-8 | 5g |

$2566.0 | 2023-06-03 | ||

| Enamine | EN300-1790596-0.1g |

N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine |

1509078-03-8 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1790596-10g |

N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine |

1509078-03-8 | 10g |

$3807.0 | 2023-09-19 | ||

| Enamine | EN300-1790596-0.05g |

N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine |

1509078-03-8 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1790596-2.5g |

N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine |

1509078-03-8 | 2.5g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1790596-1g |

N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine |

1509078-03-8 | 1g |

$884.0 | 2023-09-19 | ||

| Enamine | EN300-1790596-10.0g |

N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine |

1509078-03-8 | 10g |

$3807.0 | 2023-06-03 | ||

| Enamine | EN300-1790596-5g |

N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine |

1509078-03-8 | 5g |

$2566.0 | 2023-09-19 | ||

| Enamine | EN300-1790596-1.0g |

N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine |

1509078-03-8 | 1g |

$884.0 | 2023-06-03 | ||

| Enamine | EN300-1790596-0.25g |

N-methyl-N-[(1H-pyrrol-3-yl)methyl]hydroxylamine |

1509078-03-8 | 0.25g |

$814.0 | 2023-09-19 |

N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine 関連文献

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Barbara Schininà,Andrea Martorana,Nicola Antonio Colabufo,Marialessandra Contino,Mauro Niso,Maria Grazia Perrone,Guido De Guidi,Alfio Catalfo,Giancarlo Rappazzo,Elisa Zuccarello,Orazio Prezzavento,Emanuele Amata,Antonio Rescifina,Agostino Marrazzo RSC Adv., 2015,5, 47108-47116

-

Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamineに関する追加情報

Introduction to N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine (CAS No. 1509078-03-8)

N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine, a compound with the chemical identifier CAS No. 1509078-03-8, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of a pyrrole ring and a hydroxylamine moiety in its molecular framework suggests a high degree of reactivity, making it a valuable candidate for further exploration in synthetic chemistry and drug discovery.

The molecular structure of N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine consists of a pyrrolidine backbone substituted with a hydroxylamine group at the N-methyl position. This configuration imparts unique electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The pyrrole ring, known for its aromaticity and ability to participate in hydrogen bonding, plays a pivotal role in modulating the compound's bioactivity. Recent studies have highlighted the importance of such structural motifs in designing molecules with enhanced pharmacological properties.

In the realm of pharmaceutical research, the synthesis and characterization of N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine have been subjects of extensive investigation. The compound's potential as an intermediate in the synthesis of more complex molecules has been explored, particularly in the context of developing new antiviral and anticancer agents. The hydroxylamine group, a key functional moiety, is known to exhibit reactivity that can be harnessed for various synthetic transformations. This reactivity has been leveraged to create novel derivatives with improved pharmacokinetic profiles.

Recent advancements in computational chemistry have further elucidated the structural and functional properties of N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine. Molecular modeling studies have provided insights into its binding interactions with biological targets, which are essential for understanding its potential therapeutic applications. These studies have revealed that the compound can effectively interact with enzymes and receptors involved in critical biological pathways. This has opened up new avenues for designing targeted therapies based on this molecular scaffold.

The synthesis of N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to produce high-purity samples of this compound, which are essential for subsequent pharmacological testing. Catalytic methods have been particularly effective in achieving efficient transformations while minimizing byproduct formation. These synthetic strategies have contributed to the growing interest in this compound as a building block for drug development.

Evaluation of N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine as a potential therapeutic agent has involved both in vitro and in vivo studies. In vitro assays have demonstrated its ability to modulate key biological pathways relevant to diseases such as cancer and inflammation. These findings have prompted further investigation into its therapeutic potential. In vivo studies have provided additional evidence supporting its efficacy and safety profile, paving the way for clinical trials.

The future prospects for N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine are promising, with ongoing research aimed at optimizing its pharmacological properties. Innovations in synthetic chemistry and drug delivery systems are expected to enhance its application in clinical settings. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.

1509078-03-8 (N-methyl-N-(1H-pyrrol-3-yl)methylhydroxylamine) 関連製品

- 96901-05-2(1-(2-piperidin-4-ylethyl)azepane)

- 900012-08-0(2-(3-chlorobenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine)

- 2380642-54-4(2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]acetic acid)

- 2229632-04-4(tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate)

- 1404364-63-1(5-chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride)

- 100307-95-7(L-Alaninamide,N-(2-aminobenzoyl)-L-alanylglycyl-L-leucyl-N-[(4-nitrophenyl)methyl]-)

- 12223-42-6(Disperse Red B-BL)

- 1214339-27-1(1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene)

- 949164-09-4((2S)-2-amino-3-{[2-(benzyloxy)phenyl](3-fluorophenyl)methoxy}propanoic acid)

- 748092-05-9(3-(piperidin-1-yl)propyl 4-methylbenzene-1-sulfonate)